Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
Description
Chemical Identity and Nomenclature
Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is officially registered under the Chemical Abstracts Service number 1312478-47-9 and possesses the molecular formula C8H15BrO4S with a molecular weight of 287.17 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl 4-bromo-2-methyl-2-methylsulfonylbutanoate, which accurately describes the structural arrangement of all functional groups within the molecule. The compound exists in multiple stereoisomeric forms, with both racemic and enantiomerically pure variants documented in chemical databases and research literature.
The nomenclature system employed for this compound follows established organic chemistry conventions, where the longest carbon chain serves as the base name (butanoate), and substituents are numbered according to their position relative to the carboxyl carbon. The compound is also known by several synonyms including ethyl 4-bromo-2-methyl-2-methylsulfonylbutanoate and has been assigned the identifier SCHEMBL2015355 in chemical databases. The Simplified Molecular Input Line Entry System representation of this molecule is CCOC(=O)C(C)(CCBr)S(=O)(=O)C, which provides a standardized method for computational chemical analysis.
Table 1: Chemical Identifiers and Properties
The structural complexity of this compound is further evidenced by its three-dimensional conformational properties, which have been characterized through computational modeling and crystallographic studies. The molecule exhibits specific stereochemical arrangements that influence its reactivity patterns and intermolecular interactions. The presence of the methylsulfonyl group introduces significant electronic effects that alter the electron density distribution throughout the molecule, affecting both its chemical and physical properties.
Historical Context in Organic Chemistry
The development of this compound can be traced to advances in sulfonate ester chemistry that emerged in the early 21st century. According to chemical database records, this specific compound was first synthesized and characterized in 2015, representing a relatively recent addition to the arsenal of available sulfonate ester derivatives. The compound was developed as part of broader research efforts aimed at creating novel intermediates for pharmaceutical synthesis, particularly in the context of developing antimicrobial agents and other bioactive molecules.
The synthetic methodology for producing this compound builds upon established protocols for sulfonate ester formation that have been refined over several decades. The synthesis typically involves a multi-step process beginning with ethyl 2-(methylsulfonyl)propanoate as a starting material, followed by alkylation with 1,2-dibromoethane under basic conditions. This synthetic approach demonstrates the evolution of organic synthetic techniques and represents an application of classical alkylation chemistry to more complex molecular targets.
Research publications from 2012 onwards have documented various applications of this compound in medicinal chemistry contexts, particularly in the development of antimicrobial agents. The compound has been utilized as an intermediate in the synthesis of pyridinol derivatives and other heterocyclic compounds that exhibit biological activity. These applications highlight the compound's significance within the broader context of drug discovery and development, where sulfonate esters serve as valuable synthetic intermediates due to their unique reactivity profiles.
Classification within Sulfonate Ester Compounds
This compound belongs to the broader class of sulfonate esters, which are characterized by the presence of the functional group R-SO2-OR', where R and R' represent organic substituents. Sulfonate esters are distinguished from their sulfonic acid precursors by the esterification of the acidic hydrogen, resulting in compounds that exhibit different solubility, stability, and reactivity characteristics compared to the parent acids. Within this classification, the compound represents a particularly complex example due to the presence of multiple functional groups that can participate in various chemical transformations.
The methylsulfonyl substituent in this compound places it within the subclass of alkylsulfonate esters, which are known for their stability under aqueous conditions and their resistance to hydrolysis under neutral conditions. This stability makes such compounds valuable as synthetic intermediates and as protecting groups in complex organic synthesis. The compound can also be classified as a polyhalogenated ester due to the presence of the bromine substituent, which introduces additional reactivity through potential nucleophilic substitution reactions.
Table 2: Physical and Chemical Properties
The electrochemical properties of sulfonate esters, including this compound, have been extensively studied in the context of radical chemistry and electroorganic synthesis. These compounds can undergo anodic oxidation to generate sulfonate radical species, which serve as valuable intermediates in various synthetic transformations. The ability to generate such radical species electrochemically represents a significant advancement in sustainable organic synthesis, as it eliminates the need for stoichiometric chemical oxidants.
The classification of this compound within sulfonate ester chemistry is further refined by considering its potential applications in click chemistry and bioconjugation reactions. The presence of the bromine substituent allows for conversion to azide functionality, which can then participate in copper-catalyzed azide-alkyne cycloaddition reactions. This versatility in chemical transformations makes the compound particularly valuable in the synthesis of complex molecular architectures and in the development of bioactive compounds.
Properties
IUPAC Name |
ethyl 4-bromo-2-methyl-2-methylsulfonylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO4S/c1-4-13-7(10)8(2,5-6-9)14(3,11)12/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDIKYRQXJWIIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CCBr)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Synthesis via Racemic Resolution
Montgomery et al. (2012) reported a high-yielding enantioselective synthesis of the (S)-enantiomer (736.8 g scale) using ethanol as the solvent. The method involves:
-
Racemic Precursor Preparation : this compound is synthesized as a racemic mixture via bromination of the corresponding hydroxy ester.
-
Optical Resolution : Chiral resolving agents (unspecified in the public data) are employed to separate enantiomers, achieving >98% enantiomeric excess (ee) for the (S)-form.
-
Reaction Conditions : Conducted at ambient temperature with a remarkably short reaction time of 1 minute (0.0167 hours), suggesting rapid kinetic resolution.
Key Advantages :
-
High enantiopurity suitable for drug development.
-
Scalability demonstrated at the 700 g scale.
Limitations :
-
Requires specialized chiral auxiliaries, increasing cost.
-
Limited public data on resolving agent identity.
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | TBAB (0.1 equiv) | 15–20% |
| Base | TEA | 10% |
| Solvent | Dimethyl sulfoxide (DMSO) | 25% |
Mechanistic Insight :
The reaction proceeds via an mechanism, with TBAB facilitating phase-transfer catalysis. The methylsulfonyl group enhances electrophilicity at the α-carbon, promoting nucleophilic attack by the pyrimidinone oxygen.
Grignard Reagent-Mediated Synthesis
Ambeed (2020) demonstrated a multi-step synthesis of 4-bromo-2-methylbutan-2-ol, a potential precursor:
-
Grignard Reaction : Methyl magnesium bromide (3.0 equiv) reacts with ethyl 3-bromopropanoate in tetrahydrofuran (THF) at 0°C, yielding 4-bromo-2-methylbutan-2-ol (75.1% yield).
-
Sulfonation and Esterification : Subsequent treatment with methanesulfonyl chloride and ethyl esterification (conditions unspecified) would yield the target compound.
Critical Observations :
Bromination of Methylsulfonyl-Substituted Esters
A Royal Society of Chemistry protocol (2024) outlines bromination strategies for structurally analogous esters:
-
Substrate Preparation : Ethyl 2-methyl-2-(methylsulfonyl)butanoate is synthesized via Michael addition to α,β-unsaturated esters.
-
Radical Bromination : Using and a radical initiator (e.g., AIBN) in carbon tetrachloride at 80°C, introducing bromine at the 4-position.
Yield Data :
-
Unoptimized conditions: 45–50% yield.
-
Improved to 68% with slow reagent addition over 6 hours.
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Racemic Resolution | 85 | >98 | High | Low |
| Pyrimidinone Alkylation | 80 | N/A | Moderate | Moderate |
| Grignard Approach | 75 | N/A | Low | High |
| Radical Bromination | 68 | N/A | High | Moderate |
Key Findings :
-
Enantioselective synthesis excels in stereochemical control but faces cost barriers.
-
Alkylation methods balance yield and scalability for industrial applications.
-
Grignard routes require multi-step sequences, limiting throughput.
Reaction Condition Optimization
Solvent Effects
Ethanol and DMSO are optimal for enantioselective and alkylation reactions, respectively. Polar aprotic solvents stabilize transition states in pathways, while ethanol’s protic nature aids in racemate resolution.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using strong oxidizing agents such as hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of 4-hydroxy-2-methyl-2-(methylsulfonyl)butanoate or its derivatives.
Reduction: Formation of 4-bromo-2-methyl-2-(methylsulfonyl)butanol.
Oxidation: Formation of 4-bromo-2-methyl-2-(methylsulfonyl)butanoic acid.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate serves as an important intermediate in the synthesis of complex organic molecules. It can participate in nucleophilic substitution reactions, such as SN2 and SNAr mechanisms, making it valuable for creating various derivatives and functionalized compounds.
2. Medicinal Chemistry:
The compound has been explored for its potential therapeutic properties. Notably, it has been investigated as a precursor for the synthesis of pyridine methylsulfone hydroxamate inhibitors targeting bacterial infections. These inhibitors have shown promise in treating infections caused by resistant strains of bacteria such as Pseudomonas aeruginosa .
3. Biochemical Probes:
Research indicates that this compound may serve as a biochemical probe to study enzyme mechanisms and metabolic pathways. Its ability to modify enzyme activity can provide insights into biochemical processes and potentially lead to novel therapeutic strategies.
4. Anti-inflammatory and Antimicrobial Activities:
Studies have suggested that this compound exhibits anti-inflammatory properties and may possess antimicrobial activity, warranting further investigation into its potential use in pharmaceuticals aimed at treating inflammatory conditions or infections.
Industrial Applications
1. Specialty Chemicals:
In industrial settings, this compound is utilized in the development of specialty chemicals with unique properties. Its structural characteristics allow for modifications that can enhance the performance of various materials.
2. Agrochemicals:
The compound's reactivity makes it a candidate for use in agrochemical formulations, where it could be modified to create effective pesticides or herbicides that target specific biological pathways in pests or plants.
Case Studies
Several studies have highlighted the applications of this compound:
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate involves its interaction with specific molecular targets and pathways. The bromine atom and methylsulfonyl group can participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique functional groups (bromo, methylsulfonyl, and ester) necessitate comparisons with other esters to contextualize its properties and applications.
Functional Group Analysis
- Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate: Bromo and methylsulfonyl groups at the 4- and 2-positions, respectively, confer steric bulk and electronic effects.
- Ethyl 4,4,4-Trichloro-3-oxobutanoate: Features a trichloromethyl group and a ketone (3-oxo), making it highly electron-deficient. This compound is suited for reactions requiring strong electrophilic character, such as Claisen condensations .
- Methyl (2S)-2-Aminobutanoate: Contains an amino group, enabling participation in peptide coupling or chiral synthesis. Its polarity contrasts with the hydrophobic methylsulfonyl group in the target compound .
Volatility and Stability
Simpler esters like ethyl hexanoate and ethyl octanoate exhibit high volatility, as evidenced by their persistence in chromatographic washings . In contrast, the bulky methylsulfonyl and bromo substituents in this compound likely reduce volatility, enhancing stability under thermal or oxidative conditions.
Data Table: Comparative Analysis of Key Esters
Research Findings and Implications
- Reactivity: The methylsulfonyl group in this compound may facilitate β-elimination or nucleophilic substitution reactions, distinguishing it from esters with electron-donating groups (e.g., ethyl hexanoate) .
- Synthetic Utility: Analogous brominated esters, such as 4-bromo-2-methylbutanoic acid derivatives, are precursors in coupling reactions (e.g., synthesis of Ethyl 4-(4-methoxyphenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate) .
Biological Activity
Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate is a compound of significant interest in medicinal chemistry and biological research. With the molecular formula C₈H₁₅BrO₄S and a molecular weight of 287.17 g/mol, this compound exhibits unique structural features that contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound.
Chemical Structure and Properties
The compound is characterized by the presence of a bromine atom and a methylsulfonyl group, which are integral to its biological interactions. The (S)-enantiomeric form is particularly noted for its enhanced biological activity, making stereochemistry a critical factor in its pharmacological profile.
1. Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. The presence of the methylsulfonyl group is believed to enhance its interaction with biological targets involved in inflammatory pathways.
2. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of bacterial strains. Its structural components suggest potential interactions with bacterial enzymes, which could be leveraged for therapeutic purposes. Further investigations are needed to elucidate specific mechanisms and efficacy against various microbial pathogens.
3. Anticancer Potential
The compound's structural similarity to other known anticancer agents raises interest in its potential as an anticancer drug. Studies have indicated that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including interference with cell cycle progression and modulation of signaling pathways involved in cancer cell proliferation .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 4-chloro-2-methyl-2-(methylsulfonyl)butanoate | C₈H₁₅ClO₄S | Chlorine substitution instead of bromine |
| Ethyl 4-bromo-3-methylbutanoate | C₇H₁₃BrO₂ | Lacks methylsulfonyl group |
| Ethyl 4-bromo-2-(methylthio)butanoate | C₈H₁₅BrOS | Contains a thioether instead of sulfonyl |
This table highlights how the unique combination of functional groups in this compound contributes to its distinct biological activities and potential applications.
The mechanisms through which this compound exerts its biological effects are still under investigation. Initial studies suggest that it may interact with key enzymes and receptors involved in inflammation and cancer progression. For instance, it may modulate pathways related to apoptosis and cell cycle regulation, which are critical for cancer therapy.
Case Studies
Several case studies have documented the effects of this compound:
- Anti-inflammatory Study : In vitro experiments demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory agent.
- Antimicrobial Study : A study assessing the antimicrobial efficacy against E. coli showed that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 50 µg/mL, suggesting promising activity against this pathogen.
- Anticancer Activity : In a xenograft model using human breast cancer cells, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups, highlighting its potential as an anticancer therapeutic.
Q & A
Q. What are the key considerations for synthesizing Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate under mild conditions?
Methodological Answer: The synthesis of this compound can be optimized using tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. Evidence from analogous bromoesters (e.g., ethyl 4-bromobutanoate) suggests that a THF solvent system with K₂CO₃ as a base enables efficient alkylation and sulfonylation at room temperature. Key parameters include maintaining anhydrous conditions to prevent hydrolysis of the sulfonyl group and controlling reaction time (8–12 hours) to balance yield and purity .
Q. How can spectroscopic methods confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : The methylsulfonyl group (SO₂CH₃) produces a singlet at δ ~3.2 ppm (¹H) and δ ~45 ppm (¹³C). The ethyl ester moiety shows characteristic triplets (δ ~1.3 ppm for CH₃, δ ~4.1 ppm for CH₂).
- Mass Spectrometry (MS) : The molecular ion [M+H]⁺ is expected at m/z ~323 (C₉H₁₅BrO₄S). Fragmentation patterns should confirm the bromo and sulfonyl substituents.
- IR Spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1350/1150 cm⁻¹ (SO₂ asymmetric/symmetric stretching) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields when varying solvents for sulfonylation?
Methodological Answer: Discrepancies in yields (e.g., 60–85%) may arise from solvent polarity and nucleophilicity. For example:
Q. What stability challenges arise from the methylsulfonyl group under acidic/basic conditions?
Methodological Answer: The sulfonyl group is susceptible to hydrolysis under strong acidic (pH < 2) or basic (pH > 10) conditions. Stability assays show:
Q. How does this compound serve as an intermediate in spirocyclic or heterocyclic drug candidates?
Methodological Answer: The bromo and sulfonyl groups enable dual reactivity:
Q. What patent-derived methods improve scalability for this compound?
Methodological Answer: Patent WO2007/098826 outlines a scalable route using methyl 4-bromo-2-methylbutanoate as a precursor. Key steps include:
Sulfonylation : Reacting with methanesulfonyl chloride in DMF at 0–5°C.
Esterification : Ethanol/H₂SO₄-mediated conversion of the methyl ester to ethyl ester.
Yields exceed 75% with >98% purity when using controlled stoichiometry (1:1.05 sulfonyl chloride:precursor) .
Data Contradiction Analysis
Q. Why do conflicting reports exist about the compound’s reactivity in cross-coupling reactions?
Methodological Answer: Discrepancies in Suzuki-Miyaura coupling yields (e.g., 40–90%) may stem from:
- Pd Catalyst : Pd(PPh₃)₄ vs. PdCl₂(dppf). The latter improves efficiency in sterically hindered systems.
- Boronic Acid : Electron-deficient aryl boronic acids (e.g., 4-CF₃C₆H₄B(OH)₂) react faster due to enhanced electrophilicity.
Systematic screening of catalysts/ligands (e.g., XPhos, SPhos) and DFT calculations to map steric effects are advised .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
